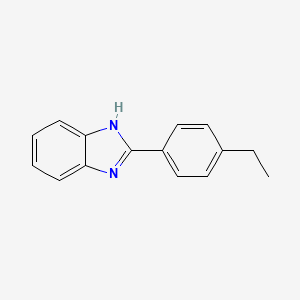

2-(4-ethylphenyl)-1H-benzimidazole

Descripción

Structure

3D Structure

Propiedades

Número CAS |

67273-55-6 |

|---|---|

Fórmula molecular |

C15H14N2 |

Peso molecular |

222.28 g/mol |

Nombre IUPAC |

2-(4-ethylphenyl)-1H-benzimidazole |

InChI |

InChI=1S/C15H14N2/c1-2-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)17-15/h3-10H,2H2,1H3,(H,16,17) |

Clave InChI |

SGMVEXZRDKPEJI-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |

SMILES canónico |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |

Origen del producto |

United States |

An Overview of the 1h Benzimidazole Scaffold in Chemical Research

The 1H-benzimidazole scaffold is a prominent heterocyclic aromatic organic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. ijpsr.com This bicyclic structure is a vital pharmacophore, a molecular framework that is responsible for a drug's pharmacological activity, making it a privileged structure in medicinal chemistry. ijpsr.comcolab.ws Its discovery dates back over a century, and since then, it has been the subject of extensive research. nih.gov The benzimidazole (B57391) nucleus is a key component in numerous natural and synthetic compounds with significant biological activity. nih.govresearchgate.net

The versatility of the benzimidazole ring system allows for the synthesis of a vast array of derivatives with diverse therapeutic applications. nih.govimpactfactor.org This structural adaptability is a key reason for its widespread use in drug discovery and development. impactfactor.org Common synthetic routes to benzimidazole derivatives often involve the condensation of ortho-phenylenediamines with carboxylic acids or their derivatives, or with aldehydes. nih.govnih.gov Researchers have also developed more environmentally friendly "green" synthesis methods, such as using microwave irradiation, to produce these compounds efficiently. nih.govnih.govresearchgate.net

The broad spectrum of pharmacological activities associated with benzimidazole derivatives is remarkable. These compounds have been investigated and developed for a multitude of therapeutic areas, including:

Anticancer nih.govarabjchem.org

Antifungal ijpsr.comarabjchem.org

Antibacterial impactfactor.org

Antihypertensive ijpsr.com

Anti-inflammatory nih.govarabjchem.org

Anthelmintic (antiparasitic) nih.govrsc.org

Antihistaminic ijpsr.com

The significance of the benzimidazole scaffold extends to its presence in essential biological molecules, such as being an integral part of the structure of vitamin B12. nih.gov The structural similarity of some benzimidazole derivatives to naturally occurring purines has also driven research into their potential as bioactive agents. arabjchem.org This inherent versatility and proven track record in medicinal chemistry solidify the 1H-benzimidazole scaffold as a cornerstone of modern chemical and pharmaceutical research.

The Significance of 2 Aryl 1h Benzimidazoles in Contemporary Chemical and Medicinal Science

Within the broad family of benzimidazole (B57391) derivatives, the 2-aryl-1H-benzimidazoles represent a particularly significant subclass. In these compounds, an aromatic (aryl) group is attached to the second carbon atom of the benzimidazole core. This structural modification has been shown to be a fruitful strategy for the development of potent and selective therapeutic agents.

A substantial body of research has demonstrated that 2-aryl-1H-benzimidazoles exhibit a wide range of pharmacological activities, making them attractive candidates for drug discovery in several key areas:

Anticancer Activity: Many 2-substituted benzimidazoles are recognized as potential anticancer agents. arabjchem.org For instance, some bis-benzimidazole derivatives have been shown to interfere with DNA topoisomerase I, an enzyme crucial for DNA replication, and exhibit cytotoxic effects against various cancer cell lines. arabjchem.org

Antimicrobial Properties: The 2-aryl substitution is a common feature in benzimidazole-based compounds with antibacterial and antifungal properties. These compounds can disrupt essential cellular processes in microorganisms, leading to their inhibition or death. impactfactor.org

Antiviral Effects: Certain 2-aryl-1H-benzimidazoles have been investigated for their potential to combat viral infections. rsc.org

Antiparasitic Applications: The benzimidazole core is central to many anthelmintic drugs, and the 2-aryl substitution pattern has been explored to develop new agents against various parasites. rsc.orgnih.gov

The synthesis of 2-aryl-1H-benzimidazoles is often achieved through the condensation of o-phenylenediamines with aromatic aldehydes, a versatile reaction that allows for the introduction of a wide variety of aryl groups. rsc.org The continued exploration of this chemical space, through the synthesis and biological evaluation of novel 2-aryl-1H-benzimidazole derivatives, remains a vibrant and promising area of medicinal chemistry research.

Scope and Research Focus on 2 4 Ethylphenyl 1h Benzimidazole and Its Analogues

Classic Condensation Reactions for 2-Substituted Benzimidazoles

The traditional and most fundamental methods for synthesizing 2-substituted benzimidazoles, including this compound, rely on the condensation of an ortho-diamine with a carbonyl-containing compound. nih.gov

Reactions Involving ortho-Phenylenediamines and Corresponding Aldehydes

The reaction between o-phenylenediamine (B120857) and an aldehyde is a primary route to 2-substituted benzimidazoles. nih.govorientjchem.org This condensation reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclodehydrogenation to yield the final benzimidazole product. orientjchem.org For the synthesis of this compound, this involves the reaction of o-phenylenediamine with 4-ethylbenzaldehyde (B1584596).

Various conditions have been explored to optimize this reaction. For instance, solvent-free synthesis at elevated temperatures (140°C) has been reported for the condensation of o-phenylenediamine with aldehydes. umich.eduresearchgate.net Additionally, the use of catalysts such as ammonium (B1175870) chloride has been shown to facilitate the reaction, providing good yields of the desired benzimidazole derivatives. jyoungpharm.orgnih.gov In one study, the reaction of o-phenylenediamine with various carbonyl compounds in the presence of ammonium chloride yielded benzimidazole derivatives in the range of 75–94%. jyoungpharm.orgnih.gov

Control experiments conducted in the absence of a catalyst have shown the formation of not only the desired 2-substituted benzimidazole but also an imine intermediate and a 1,2-disubstituted benzimidazole, even at prolonged reaction times. nih.gov This highlights the importance of a catalyst for selective synthesis.

Alternative Routes Utilizing Carboxylic Acids or Their Derivatives

An alternative classical approach involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, such as esters, nitriles, or acid chlorides. nih.govorientjchem.orgjyoungpharm.orgnih.gov This method, often referred to as Phillip's method, typically requires heating the reactants in the presence of a strong acid like concentrated HCl. nih.gov The reaction of o-phenylenediamine with 4-ethylbenzoic acid or its derivatives would yield this compound.

This approach has been shown to be effective, though it may require harsh reaction conditions. jyoungpharm.org For example, the synthesis of 2-substituted benzimidazoles has been achieved by reacting o-phenylenediamine with carboxylic acids under strong drying conditions with heating. orientjchem.org

Catalyst-Mediated Synthesis Strategies

Modern synthetic efforts have focused on the development of more efficient and environmentally friendly catalytic systems for benzimidazole synthesis.

Application of Recyclable Catalysts in Benzimidazole Formation

The use of recyclable catalysts is a key aspect of green chemistry. Several heterogeneous and recyclable catalysts have been successfully employed in the synthesis of 2-substituted benzimidazoles. For example, nano-Fe2O3 has been used as a recyclable catalyst in an aqueous medium, offering high yields and short reaction times. researchgate.net Another example is the use of a proton-exchanged Algerian montmorillonite (B579905) clay (Maghnite-H+) as a green and recyclable catalyst under ultrasound irradiation. researchgate.net

Metal-organic frameworks (MOFs) have also emerged as promising recyclable catalysts. One study demonstrated the use of a water-tolerant MOF, SION-105, for the in-situ formation of Frustrated Lewis Pairs (FLPs) that catalyze the transformation of diamines into benzimidazoles. nccr-marvel.ch This catalyst was shown to be easily recycled and reused multiple times without significant loss of activity. nccr-marvel.ch Similarly, ortho-Nb2O5 has been reported as an efficient and recyclable heterogeneous catalyst for the synthesis of 2-substituted benzimidazoles in an aqueous medium. rsc.org This catalyst is noted for being bench-stable, biologically inert, and can be reused up to five times without a significant drop in performance. rsc.org

Supported gold nanoparticles, such as Au/CeO2 and Au/TiO2, have also been utilized as recyclable catalysts for the selective synthesis of benzimidazoles from o-phenylenediamine and aldehydes. nih.govmdpi.com

Eco-Friendly and Chemoselective Synthetic Protocols

A significant focus in recent years has been the development of eco-friendly and chemoselective synthetic methods. These protocols often utilize greener solvents, milder reaction conditions, and aim for high atom economy.

One-pot, solvent-free synthesis by grinding o-phenylenediamine with an aldehyde or carboxylic acid at room temperature, followed by heating, represents a green and efficient method. umich.edu This approach avoids the use of hazardous organic solvents and often results in high yields. umich.edu

The use of water as a solvent is another hallmark of green chemistry. An improved and greener protocol for synthesizing benzimidazole derivatives has been reported using water as the solvent. nih.gov This method allows for the selective formation of either mono- or di-substituted benzimidazoles by controlling the reaction conditions. nih.gov

Photocatalysis offers another environmentally benign approach. A method utilizing Rose Bengal as a photocatalyst for the condensation of o-phenylenediamines with various aldehydes has been developed, proceeding under visible light and open air. acs.orgacs.org This protocol is general and works well for a wide range of aldehydes, including less reactive ones. acs.org

Furthermore, the use of ZnO nanoparticles as a catalyst in ethanol (B145695) has been reported as an eco-friendly method for the synthesis of 1H-benzimidazole derivatives. nih.govresearchgate.net This nano-catalyzed method offers high yields, shorter reaction times, and the potential for catalyst recycling. nih.gov

Mechanistic Investigations of this compound Formation

The generally accepted mechanism for the formation of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde begins with the nucleophilic attack of one of the amino groups of the diamine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base intermediate. The second amino group then attacks the imine carbon in an intramolecular fashion, leading to a dihydrobenzimidazole intermediate. Subsequent aromatization, often through oxidation, yields the final benzimidazole product. researchgate.net

In catalyst-mediated reactions, the catalyst plays a crucial role in activating the reactants. For instance, in the case of nano-ZnO catalyzed synthesis, the aromatic aldehyde is first activated by the nano-ZnO. nih.gov The nucleophilic attack of o-phenylenediamine on the activated aldehyde forms an intermediate. Coordination of a nitrogen atom to the nano-ZnO facilitates the intramolecular cyclization, and subsequent deprotonation leads to the final product. nih.gov

For supported gold nanoparticle catalysts, a plausible mechanism involves the activation of unsaturated bonds on the gold nanoparticles. mdpi.com This facilitates the cyclization step in the formation of the benzimidazole ring. mdpi.com

Strategies for Derivatization and Structural Elaboration of the Benzimidazole Nucleus

The benzimidazole core, with its reactive nitrogen atoms and amenable aromatic system, offers multiple sites for structural modification. Key strategies include N-alkylation and N-substitution, introduction of substituents on the phenyl moiety, and fusion with other heterocyclic rings. These approaches allow for the fine-tuning of the molecule's physicochemical and biological properties.

The nitrogen atoms of the benzimidazole ring are primary sites for derivatization. The N-H group of this compound can be readily alkylated or substituted to introduce a wide variety of functional groups. nih.govresearchgate.net This modification is a popular strategy as it can significantly influence the molecule's lipophilicity and biological activity. nih.gov

The most common method for N-alkylation involves the reaction of the parent benzimidazole with an alkyl halide in the presence of a base. researchgate.netlookchem.com Various alkylating agents, including simple alkyl bromides (e.g., ethyl bromide, C3-C7 bromides), can be employed. nih.govresearchgate.net The choice of base and solvent system can be critical for achieving high yields. Systems such as potassium hydroxide (B78521) in ethanol or dimethylformamide (DMF) are frequently used. nih.govtsijournals.com Phase-transfer catalysts, like tetrabutylammonium (B224687) hydrogen sulfate, can also be utilized to facilitate the reaction. researchgate.net

N-substitution is not limited to simple alkyl chains. More complex moieties, such as phenacyl groups, can be introduced by reacting the benzimidazole with phenacyl halides. nih.gov These reactions are often carried out in solvents like acetonitrile (B52724) with a base such as potassium carbonate. nih.gov The introduction of such groups can provide further handles for chemical modification or introduce specific functionalities.

| Starting Material | Reagent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenyl-1H-benzimidazole | Ethyl bromide | Ice bath | 1-Ethyl-2-phenyl-1H-benzimidazole | N/A | nih.gov |

| 2-Phenyl-1H-benzimidazole | C3-C7 bromides | Room temperature | 1-Alkyl-2-phenyl-1H-benzimidazoles | N/A | nih.gov |

| 2-Substituted-1H-benzimidazole | C3–C10 alkyl bromides | Tetrabutylammonium hydrogen sulfate, 30% aq. KOH | 1-Alkyl-2-substituted-1H-benzimidazoles | N/A | researchgate.net |

| 5,6-Dibromobenzimidazole | 2,4-Dichlorophenacyl chloride | K2CO3, MeCN, reflux | 1-(2,4-Dichlorophenacyl)-5,6-dibromo-1H-benzimidazole | Up to 95% | nih.gov |

Altering the substitution pattern of the 4-ethylphenyl group at the C-2 position of the benzimidazole ring is another key strategy for structural diversification. This is typically achieved by utilizing a substituted benzaldehyde (B42025) as a starting material in the initial synthesis of the benzimidazole core. rsc.orgrsc.orgnih.gov The condensation reaction between a substituted 4-ethylbenzaldehyde and o-phenylenediamine allows for the introduction of a wide array of functional groups onto the phenyl ring.

For instance, the synthesis of 2-phenylbenzimidazoles bearing various oxygenated substituents on the phenyl ring has been reported. nih.gov This approach allows for the systematic investigation of structure-activity relationships by modifying the electronic and steric properties of the phenyl moiety. rsc.org While direct substitution on the pre-formed this compound is less common, the synthesis from appropriately substituted precursors is a robust and versatile method.

| Aldehyde | o-Phenylenediamine | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methylbenzaldehyde | o-Phenylenediamine | NH4Cl, CHCl3, rt, 4h | 2-(4-Methylphenyl)-1H-benzimidazole | 88 | jyoungpharm.org |

| 4-Methoxybenzaldehyde | o-Phenylenediamine | NH4Cl, CHCl3, rt, 4h | 2-(4-Methoxyphenyl)-1H-benzimidazole | 85 | jyoungpharm.org |

| Various substituted benzaldehydes | Substituted o-phenylenediamines | Sodium metabisulfite | Various 2-phenylbenzimidazole (B57529) derivatives | High yields | rsc.org |

The creation of more complex, polycyclic structures by fusing other heterocyclic rings onto the this compound framework represents an advanced derivatization strategy. nih.govmdpi.com These fused systems often exhibit unique chemical properties and biological activities.

One notable method involves the transition metal-catalyzed annulation of 2-arylbenzimidazoles. For example, a Rh(III)-catalyzed reaction of 2-arylbenzimidazoles with α-diazo carbonyl compounds can lead to the formation of benzimidazole-fused quinolines. nih.govacs.org In this approach, the 2-arylbenzimidazole acts as a key building block for the construction of the new heterocyclic ring.

Another strategy is the palladium-catalyzed synthesis of benzimidazole-fused phenanthridines from 2-arylbenzimidazoles and aryl iodides. mdpi.com This reaction proceeds through a tandem C-H arylation and aerobic oxidative C-H amination sequence. mdpi.com Furthermore, the fusion of a quinoxaline (B1680401) ring to the benzimidazole nucleus has been achieved through an I2-mediated oxidative condensation of 2-(benzimidazol-1-yl)aniline substrates. mdpi.com These methods demonstrate the utility of the 2-arylbenzimidazole scaffold in the synthesis of complex, fused heterocyclic systems.

| Starting Material | Reagent | Catalyst/Conditions | Fused Heterocyclic Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Arylbenzimidazole | 2-Diazocyclohexane-1,3-dione | [RhCp*Cl2]2, AgOTf, DMF, 100 °C | Benzimidazole-fused quinoline | Up to 90% | nih.gov |

| 2-Arylbenzimidazole | Aryl iodide | Pd(II) catalyst, aerobic oxidation | Benzimidazole-fused phenanthridine | N/A | mdpi.com |

| 1-Benzyl substituted benzimidazoles | - | Pd(II)/Cu(I), Cu(OAc)2 | Benzimidazoquinazoline | N/A | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzimidazole and phenyl rings typically appear in the downfield region of the spectrum, while the aliphatic protons of the ethyl group are found in the upfield region.

The specific chemical shifts and coupling patterns are influenced by the electronic environment of the protons. For instance, the protons on the benzimidazole ring system show distinct signals that can be assigned to their respective positions. Similarly, the protons of the 1,4-disubstituted phenyl ring exhibit a characteristic splitting pattern. The ethyl group protons present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a result of spin-spin coupling with neighboring protons. asianpubs.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH | 12.40 | s | - |

| Aromatic H | 7.36 | m | - |

| Aromatic H | 7.00 | dd | 9.4, 3.2 |

| -CH₂ | 2.73 | q | 7.6 |

| -CH₃ | 1.22 | t | 7.6 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by probing the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom. rsc.orgbeilstein-journals.orgrsc.org The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Aromatic carbons, including those in the benzimidazole and phenyl rings, resonate at lower field (higher ppm values) compared to the aliphatic carbons of the ethyl group. The quaternary carbons, such as those at the fusion of the benzene (B151609) and imidazole (B134444) rings and the carbon attached to the ethyl group on the phenyl ring, can also be identified.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=N | 151.84 |

| Aromatic C | 140.04 |

| Aromatic C | 129.98 |

| Aromatic C | 127.90 |

| Aromatic C | 126.87 |

| Aromatic C | 122.43 |

| -CH₃ | 21.44 |

Advanced Two-Dimensional NMR Techniques

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. ugm.ac.idnih.gov

COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons within a spin system.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.

HMBC experiments reveal long-range correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for linking different spin systems within the molecule. ugm.ac.id

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds by probing their vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the stretching and bending vibrations of its various functional groups. nih.govresearchgate.netorientjchem.orgnih.gov

Key vibrational frequencies include:

N-H stretching: A broad band typically observed in the region of 3400-3200 cm⁻¹, characteristic of the N-H bond in the imidazole ring. orientjchem.org

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the ethyl group are found just below 3000 cm⁻¹.

C=N stretching: The stretching vibration of the carbon-nitrogen double bond in the imidazole ring is typically observed in the 1630-1580 cm⁻¹ region.

C=C stretching: Aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ range.

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the benzene rings.

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| N-H stretch | 3400 - 3200 |

| Aromatic C-H stretch | > 3000 |

| Aliphatic C-H stretch | < 3000 |

| C=N stretch | 1630 - 1580 |

| Aromatic C=C stretch | 1600 - 1450 |

Correlations Between Vibrational Modes and Molecular Structure

The precise frequencies and intensities of the vibrational bands in the FT-IR spectrum are directly related to the molecular structure of this compound. Theoretical calculations, often using density functional theory (DFT), can be employed to calculate the vibrational frequencies and compare them with the experimental data. researchgate.net This comparison allows for a more detailed assignment of the observed vibrational modes and can provide further confirmation of the proposed molecular structure. researchgate.netnih.gov The study of these correlations helps in understanding the electronic and steric effects of the 4-ethylphenyl substituent on the benzimidazole core.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₅H₁₄N₂), the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated. By comparing this theoretical value to the experimentally determined masses of closely related analogs, the precision of the technique is evident. For instance, the HRMS data for 2-phenyl-1H-benzimidazole and 2-(4-methylphenyl)-1H-benzimidazole show a very close correlation between the calculated and found values, typically differing by less than 0.0001 atomic mass units. rsc.org

Table 1: HRMS Data Comparison of 2-Aryl-1H-benzimidazoles

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

|---|---|---|---|

| 2-phenyl-1H-benzimidazole rsc.org | C₁₃H₁₁N₂ | 195.0917 | 195.0916 |

| 2-(4-methylphenyl)-1H-benzimidazole rsc.org | C₁₄H₁₃N₂ | 209.1073 | 209.1072 |

This interactive table showcases the accuracy of HRMS in determining the elemental composition of benzimidazole derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ajprd.com It is widely employed for the separation, detection, and quantification of benzimidazole derivatives in various contexts. nih.govnih.gov The liquid chromatography component separates the target compound from a mixture based on its physicochemical properties, while the mass spectrometer detects and confirms the identity of the eluted compound based on its mass-to-charge ratio. ajprd.com

The process typically involves an initial extraction and clean-up procedure, followed by injection into the LC-MS system. nih.goviaea.org The evaluation is performed by selecting characteristic product ions for the specific benzimidazole and using multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. nih.gov While specific retention time and mass fragmentation data for this compound are not detailed in the provided search results, the general parameters are well-established for the benzimidazole class of compounds. iaea.orgnih.gov

Table 2: Illustrative LC-MS/MS Parameters for Benzimidazole Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18 reverse-phase (e.g., Zorbax Eclipse Plus C18) nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) iaea.orgnih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) iaea.org |

| Mobile Phase | Acetonitrile/Water with formic acid iaea.org |

| Precursor Ion | [M+H]⁺ nih.gov |

This table provides a general overview of the conditions used for analyzing benzimidazole compounds via LC-MS/MS.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, providing insights into their electronic structure and photophysical properties.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. For benzimidazole derivatives, the absorption spectra are characterized by intense bands typically in the range of 240-320 nm, arising from π-π* electronic transitions within the conjugated aromatic system. researchgate.netsemanticscholar.org The exact position and intensity of the absorption maxima (λmax) are influenced by the nature and position of substituents on the benzimidazole core and the 2-phenyl ring. The parent 1H-benzimidazole, for example, exhibits absorption maxima around 243 nm, 274 nm, and 279 nm in acetonitrile. researchgate.net The addition of a phenyl group at the 2-position and further substitution on that ring is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the π-conjugated system.

Table 3: UV-Vis Absorption Maxima for Selected Benzimidazole Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) |

|---|---|---|

| 1H-Benzimidazole researchgate.net | Acetonitrile | 243, 274, 279 |

| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate semanticscholar.org | Acetonitrile | ~326 |

This interactive table illustrates how substitution affects the electronic absorption properties of the benzimidazole scaffold.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many benzimidazole derivatives are known to be fluorescent, a property that is highly sensitive to their molecular structure and environment. nih.gov Upon excitation at their absorption wavelength, these compounds can relax to the ground state by emitting a photon, a process that gives rise to a characteristic fluorescence spectrum.

Studies on related compounds, such as 2-(4'-(N,N-dimethylamino)phenyl)benzimidazole, have shown the possibility of dual fluorescence, where emission occurs from both a locally excited state and a twisted intramolecular charge-transfer (TICT) state. iitkgp.ac.in The fluorescence intensity and the position of the emission maximum can be significantly affected by solvent polarity and viscosity. iitkgp.ac.inresearchgate.net For this compound, while specific fluorescence data is not available, it is expected to be a fluorescent molecule, with emission properties characteristic of the 2-aryl-1H-benzimidazole family.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. researchgate.net It provides precise information on bond lengths, bond angles, torsion angles, and the packing of molecules within the crystal lattice.

For 2-aryl-1H-benzimidazole derivatives, X-ray analysis commonly reveals a nearly planar benzimidazole core. nih.govresearchgate.netnih.gov A key feature in the crystal structures of 1H-benzimidazoles is the formation of intermolecular hydrogen bonds. Specifically, the imidazole N-H proton of one molecule typically forms a hydrogen bond with the imine nitrogen atom of a neighboring molecule (N-H···N), leading to the formation of centrosymmetric dimers or infinite chains. nih.govresearchgate.net The dihedral angle between the benzimidazole ring system and the 2-phenyl substituent varies depending on the nature of other substituents and crystal packing forces. nih.govresearchgate.netnih.gov Although the specific crystal structure of this compound has not been reported in the search results, its crystallographic parameters can be expected to be similar to those of its analogs.

Table 4: Selected Crystallographic Data for Related Benzimidazole Derivatives

| Compound | Crystal System | Space Group | Key Feature |

|---|---|---|---|

| 2-(4-hexyloxyphenyl)-1H-benzimidazole nih.gov | Monoclinic | P2₁/c | Intermolecular N-H···N hydrogen bonds form dimers. |

| 2-(4-chlorophenyl)-1H-benzimidazole researchgate.net | Orthorhombic | Pbca | Molecules are linked by N-H···N interactions. Dihedral angle between rings is 27.1(1)°. |

This interactive table summarizes key crystallographic findings for compounds structurally related to this compound, highlighting common packing motifs.

As a comprehensive search of available scientific databases and literature has not yielded specific crystallographic data for the compound this compound, a detailed article focusing solely on its solid-state molecular geometry and intermolecular interactions cannot be generated at this time.

The requested analysis, including the determination of solid-state molecular geometry through methods like X-ray diffraction and the subsequent analysis of intermolecular interactions and crystal packing, is entirely dependent on the availability of a determined crystal structure. This information, typically available in the form of a Crystallographic Information File (CIF) from databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), appears to be unpublished or otherwise not publicly accessible for this specific compound.

While research exists on the crystal structures of numerous other benzimidazole derivatives, the strict instruction to focus solely on this compound prevents the use of analogous data from related compounds. Such an approach would not meet the required standard of scientific accuracy for an article on a specific chemical entity.

Therefore, the generation of an article with the specified outline and content is not possible until the crystal structure of this compound is determined and published.

Advanced Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal tool for studying medium-sized organic molecules like 2-(4-ethylphenyl)-1H-benzimidazole.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. For this compound, this would involve optimizing the spatial arrangement of the benzimidazole (B57391) and the 4-ethylphenyl rings.

Based on studies of similar molecules, it is expected that the benzimidazole ring system itself would be largely planar. researchgate.net However, the dihedral angle between the benzimidazole and the phenyl ring is a key conformational parameter. This angle is influenced by the steric hindrance between the rings. The optimized geometry would likely reveal a non-planar conformation to minimize this steric strain.

Table 1: Predicted Optimized Geometrical Parameters of this compound (Illustrative) This table is illustrative and based on data from similar benzimidazole derivatives. Actual values would require specific DFT calculations for this compound.

| Parameter | Predicted Value (B3LYP/6-31G(d)) |

| Bond Lengths (Å) | |

| C-C (benzimidazole) | ~1.39 - 1.41 |

| C-N (benzimidazole) | ~1.32 - 1.39 |

| C-C (phenyl) | ~1.39 - 1.40 |

| C-C (ethyl) | ~1.53 |

| C-H (aromatic) | ~1.08 |

| C-H (ethyl) | ~1.09 |

| N-H (imidazole) | ~1.01 |

| Bond Angles (°) ** | |

| C-N-C (imidazole) | ~107 |

| N-C-N (imidazole) | ~113 |

| C-C-C (benzene) | ~120 |

| Dihedral Angle (°) ** | |

| Benzimidazole-Phenyl | ~20 - 40 |

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

For this compound, characteristic vibrational frequencies would include N-H stretching in the imidazole (B134444) ring, C-H stretching in the aromatic rings and the ethyl group, and various C-C and C-N stretching and bending modes within the heterocyclic and phenyl rings. researchgate.netmersin.edu.tr The calculated frequencies are often scaled by a factor to better match experimental values due to the harmonic approximation used in the calculations. researchgate.net

Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound and their Assignments (Illustrative) This table is illustrative. Specific frequencies and their assignments would be determined from DFT calculations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretching | 3400 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching | 2850 - 2980 |

| C=N Stretching | 1610 - 1630 |

| C=C Aromatic Stretching | 1400 - 1600 |

| C-H Bending | 1000 - 1300 |

| Ring Breathing Modes | 700 - 900 |

The electronic properties of a molecule are fundamental to its reactivity and its interactions with light. DFT calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system, while the LUMO would likely be distributed across the entire π-conjugated system, including the phenyl ring. dergipark.org.tr The ethyl group, being an electron-donating group, would slightly raise the energy of the HOMO.

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. It can reveal important information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. This analysis helps in understanding the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, which contributes to the stability of the molecule. For instance, interactions between the lone pairs of nitrogen atoms and the antibonding orbitals of adjacent bonds would be quantified.

The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential would be expected around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons. The hydrogen atom attached to the nitrogen would exhibit a region of high positive potential, making it a potential site for hydrogen bonding. The ethylphenyl part of the molecule would have a more neutral potential.

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials are crucial for modern high-tech applications in optoelectronics and photonics. nih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO response of organic molecules. acs.org Studies on similar push-pull benzimidazole structures indicate that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance NLO activity. unina.it

For analogous benzimidazole derivatives, theoretical computations have shown that distortions from coplanarity between the benzimidazole and the 2-phenyl rings can decrease molecular hyperpolarizabilities. unina.it A detailed literature survey reveals that while many benzimidazole derivatives have been investigated for their NLO response, specific data for this compound is not extensively reported. acs.org However, studies on related compounds, such as methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates, have demonstrated that modifications to the benzimidazole core can lead to promising NLO materials. acs.org For instance, the introduction of nitro groups has been shown to yield high total first hyperpolarizability (βtot) values, identifying them as eye-catching NLO materials. acs.org

Table 1: Representative NLO Data for an Analogous Benzimidazole Derivative

| Compound | Functional/Basis Set | βtot (a.u.) |

|---|---|---|

| 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole | M06/6-311G(d,p) | High |

Data derived from studies on analogous compounds to illustrate the potential for NLO properties in this class. acs.org

Thermochemical and Thermodynamic Properties Calculation

The thermodynamic properties of benzimidazole derivatives have been calculated to understand their stability and behavior at different temperatures. researchgate.net Methods based on vibration analyses are often used to compute properties such as heat capacity (Cp), enthalpy of formation (ΔfH°), and Gibbs free energy. researchgate.netchemeo.com

For the parent compound, 1H-benzimidazole, extensive thermodynamic data, including enthalpy of combustion, enthalpy of formation, and heat capacity, are available. chemeo.com For substituted derivatives like 2-propylbenzimidazole (B106251) and 2-isopropylbenzimidazole, differential scanning calorimetry has been used to measure heat capacities and derive standard molar enthalpies of formation in the gaseous phase. researchgate.net These experimental values serve as benchmarks for computational methods. DFT calculations have been successfully used to predict the thermodynamic properties of various substituted 1H-benzimidazoles, showing good agreement with experimental data where available. researchgate.net

Table 2: Calculated Thermodynamic Properties for an Analogous Benzimidazole at Different Temperatures

| Temperature (K) | Heat Capacity, Cp (J·mol⁻¹·K⁻¹) | Enthalpy, H (kJ·mol⁻¹) | Gibbs Free Energy, G (kJ·mol⁻¹) |

|---|---|---|---|

| 200.00 | 157.34 | 20.37 | 454.12 |

| 298.15 | 225.59 | 40.85 | 429.61 |

| 400.00 | 291.68 | 69.17 | 398.81 |

| 500.00 | 345.52 | 102.34 | 363.30 |

Solvation Effects and Polarizable Continuum Models (IEF-PCM)

The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEF-PCM), is a widely used method to study the effects of a solvent on a solute molecule. gaussian.comresearchgate.net This model places the solute in a cavity within a solvent reaction field, allowing for the calculation of molecular properties in solution. gaussian.com The IEF-PCM method is the default SCRF (Self-Consistent Reaction Field) method in many quantum chemistry software packages. gaussian.com

These models are crucial for accurately predicting molecular behavior in a biological environment or in a specific solvent during a chemical reaction. researchgate.net For instance, IEF-PCM has been used to model the solvent environment in studies of various benzimidazole derivatives, helping to understand their electronic transitions and solvatochromic shifts. researchgate.net The use of smooth potential energy surfaces in modern PCM implementations, such as the Switching/Gaussian (SWIG) approach, helps avoid computational artifacts and improves the reliability of geometry optimizations and frequency calculations in solution. ohio-state.eduq-chem.com The choice of solvent can influence the stability of different electronic states, which is particularly important for applications involving photo-physical processes. rsc.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful in silico techniques to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are fundamental in modern drug discovery. acs.org

Prediction of Ligand-Target Binding Interactions

Molecular docking studies are frequently performed on benzimidazole derivatives to elucidate their binding modes within the active sites of various enzymes. For example, derivatives have been docked against targets like carbonic anhydrase, acetylcholinesterase, and dihydrofolate reductase (DHFR). acs.orgnih.govnih.gov These studies reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex.

In a study on related benzimidazole-triazole hybrids, docking simulations revealed binding interactions with the active site of human carbonic anhydrase I and II (hCA I and hCA II), corroborating experimental inhibition data. nih.gov Similarly, docking of 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues into the active site of acetylcholinesterase showed that they mimic the binding mode of the known inhibitor tacrine, interacting primarily with the catalytic site. nih.gov Although specific docking studies for this compound are not prominently featured, the extensive research on analogous compounds provides a strong basis for predicting its potential interactions. For instance, studies on 2-phenylbenzimidazole (B57529) have shown significant inhibitory potential against protein kinase inhibitors, with a calculated binding energy of -8.2 kcal/mol. nih.gov

In Silico Target Prediction for Biological Activities

In silico methods are employed not only to analyze binding to a known target but also to predict new potential biological targets for a given compound. By screening a compound against libraries of known protein structures, it is possible to generate hypotheses about its mechanism of action and potential therapeutic applications. Benzimidazole derivatives have been identified as potential inhibitors for a wide range of targets, including kinases, polymerases, and enzymes involved in metabolic pathways. nih.govnih.gov

For example, the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of benzimidazole derivatives are often predicted computationally to assess their drug-likeness. nih.gov Such predictions, combined with target screening, can guide the synthesis and biological evaluation of new compounds. nih.govnih.gov The benzimidazole scaffold is recognized as a privileged structure in drug discovery, capable of interacting with numerous biopolymers, which explains its presence in a wide array of bioactive compounds. nih.govnih.gov

Theoretical Investigation of Reaction Mechanisms

Computational chemistry provides profound insights into the mechanisms of chemical reactions. The most common synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.gov Theoretical studies can model the reaction pathway, identify transition states, and calculate activation energies, thus explaining the reaction kinetics and outcomes.

The mechanism generally involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the aldehyde (in this case, 4-ethylbenzaldehyde). This is followed by the formation of a carbinolamine intermediate, which then undergoes cyclization and subsequent dehydration (loss of a water molecule) to yield the final 2-substituted benzimidazole product. nih.gov Catalysts, often used to improve reaction yields and conditions, can also be modeled to understand their role in activating the aldehyde and the imine intermediate. nih.gov While specific DFT studies on the reaction mechanism to form this compound are not detailed in the reviewed literature, the general mechanism for this class of reactions is well-established and serves as a reliable model.

Radical Scavenging Pathways of this compound: A Theoretical Perspective

The antioxidant potential of a chemical compound is fundamentally rooted in its ability to neutralize free radicals. For benzimidazole derivatives, including this compound, this free radical scavenging activity is believed to occur primarily through three established mechanisms: Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Radical Adduct Formation (RAF). Computational chemistry, particularly through the application of Density Functional Theory (DFT), provides a powerful lens to dissect these pathways, offering insights into the thermodynamic feasibility and likely operative mechanism under different physiological conditions.

While specific computational data for this compound is not extensively available in the public domain, the radical scavenging mechanisms can be inferred from theoretical studies on structurally analogous 2-aryl-1H-benzimidazole derivatives. These studies consistently indicate that the environment, particularly the polarity of the solvent, plays a pivotal role in dictating the predominant scavenging pathway. nih.govrsc.org

Hydrogen Atom Transfer (HAT)

The HAT mechanism is a one-step process where the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. For this compound, the most likely site for this donation is the N-H bond of the imidazole ring. The thermodynamic viability of this pathway is primarily assessed by the Bond Dissociation Enthalpy (BDE) of the N-H bond. A lower BDE indicates a weaker bond, making the hydrogen atom more readily available for transfer to a radical.

Theoretical studies on similar benzimidazole structures suggest that the HAT mechanism is generally favored in non-polar or less polar environments. nih.govrsc.org In such media, the non-ionic nature of the HAT pathway is energetically more favorable.

Table 1: Postulated Thermodynamic Parameters for HAT Mechanism of this compound

| Parameter | Description | Postulated Value |

| BDE (N-H) | Bond Dissociation Enthalpy of the N1-H bond | Moderate to High |

Note: The postulated value is based on general principles of chemical bonding and trends observed in similar heterocyclic compounds. Specific computational data for this compound is required for precise quantification.

Sequential Proton Loss Electron Transfer (SPLET)

In contrast to the single-step HAT mechanism, the SPLET pathway involves two distinct steps. First, the antioxidant molecule loses a proton (deprotonation), followed by the transfer of an electron to the free radical. The feasibility of this mechanism is governed by the Proton Affinity (PA) and the Ionization Potential (IP) of the resulting anion.

Computational analyses of related benzimidazole derivatives have shown that the SPLET mechanism is the preferred pathway in polar, protic solvents like water. nih.govrsc.org The high polarity of the medium stabilizes the ionic intermediates (the benzimidazolate anion and the proton), making this pathway energetically more favorable than HAT. For this compound, the deprotonation would occur at the N-H group of the imidazole ring.

Table 2: Postulated Thermodynamic Parameters for SPLET Mechanism of this compound

| Parameter | Description | Postulated Value |

| PA | Proton Affinity of the benzimidazolate anion | High |

| IP | Ionization Potential of the benzimidazolate anion | Low |

Note: These postulated values are based on the expected chemical behavior of the molecule in a polar environment. Precise computational data is necessary for accurate determination.

Radical Adduct Formation (RAF)

The RAF mechanism involves the direct addition of a free radical to the antioxidant molecule, forming a stable radical adduct. This pathway is particularly relevant for scavenging certain types of radicals and can occur in both polar and non-polar media. nih.gov For this compound, potential sites for radical addition include the aromatic rings (both the benzimidazole and the 4-ethylphenyl moieties) and the imine C=N bond of the imidazole ring.

The viability of the RAF mechanism is assessed by calculating the reaction enthalpies and the activation energies for the formation of the radical adduct. Studies on similar benzimidazole structures have shown that the formation of a radical adduct at various carbon atoms of the benzimidazole scaffold is thermodynamically feasible. rsc.org

Table 3: Potential Sites for Radical Adduct Formation in this compound

| Potential Site of Addition | Description |

| C4/C7 of Benzimidazole | Carbon atoms on the benzene (B151609) ring of the benzimidazole moiety |

| C5/C6 of Benzimidazole | Carbon atoms on the benzene ring of the benzimidazole moiety |

| C2 of Imidazole | The carbon atom between the two nitrogen atoms |

| Phenyl Ring Carbons | Carbon atoms of the 4-ethylphenyl substituent |

Reactivity Profiles and Transformational Chemistry

General Reactivity of the Benzimidazole (B57391) Nucleus

The benzimidazole ring system is an aromatic heterocycle formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. ijdrt.com This nucleus possesses a high degree of stability and is generally resistant to cleavage by concentrated sulfuric acid, hot hydrochloric acid, or alkalis. iosrphr.orgijpcbs.com Oxidation and reduction reactions on the benzimidazole ring typically require vigorous conditions. iosrphr.orgijpcbs.com

The reactivity of the benzimidazole nucleus is characterized by several key features:

Acid-Base Properties: Benzimidazoles are amphoteric, meaning they can act as both acids and bases. ijdrt.comjchps.com The N-H proton is acidic and can be removed by a base, while the pyridine-like nitrogen atom (N3) can be protonated by an acid. chemicalbook.com This allows for the formation of salts with both acids and bases. iosrphr.orgijpcbs.com

Tautomerism: In solution, benzimidazoles with an unsubstituted N-H group exhibit annular tautomerism, where the proton can reside on either nitrogen atom of the imidazole ring. chemicalbook.com This rapid equilibrium is an important consideration in their reactivity.

Electrophilic and Nucleophilic Substitution: The benzimidazole ring can undergo both electrophilic and nucleophilic substitution reactions. Calculations indicate that positions 4, 5, 6, and 7 on the benzene portion of the ring are electron-rich and thus susceptible to electrophilic attack. chemicalbook.com Conversely, the C2 position of the imidazole ring is electron-deficient and prone to nucleophilic substitution. chemicalbook.com

N-Alkylation and N-Acylation: The nitrogen atoms of the benzimidazole ring readily undergo alkylation with alkyl halides to form 1-alkylbenzimidazoles and, under more vigorous conditions, 1,3-dialkylbenzimidazolium halides. iosrphr.orgijpcbs.comchemicalbook.com Acylation reactions also occur at the nitrogen atoms. iosrphr.org

Halogenation: Halogenation of the benzimidazole ring can occur. For instance, treatment of certain dimethylbenzimidazoles with a bleaching powder solution can lead to N-chloro derivatives. iosrphr.org

Reactions with Radicals: The benzimidazole nucleus can react with free radicals through thermal or photochemical methods. ijdrt.com

The following table summarizes the general reactivity of the benzimidazole nucleus:

| Reaction Type | Reagents/Conditions | Products |

| Salt Formation | Acids (e.g., HCl, HNO₃), Bases (e.g., NaOH) | Benzimidazolium salts, N-metalated benzimidazoles |

| N-Alkylation | Alkyl halides | 1-Alkylbenzimidazoles, 1,3-Dialkylbenzimidazolium halides |

| N-Acylation | Acylating agents | N-Acylbenzimidazoles |

| Electrophilic Substitution | Electrophiles | Substituted benzimidazoles (at positions 4, 5, 6, or 7) |

| Nucleophilic Substitution | Nucleophiles | 2-Substituted benzimidazoles |

| Halogenation | Bleaching powder | N-Halogenated benzimidazoles |

| Radical Reactions | Thermal or photochemical initiation | Radical-substituted benzimidazoles |

Functional Group Transformations on the 4-Ethylphenyl Moiety

The 4-ethylphenyl group of 2-(4-ethylphenyl)-1H-benzimidazole offers a site for various chemical transformations, allowing for the modification of the molecule's peripheral structure. The ethyl group and the phenyl ring can undergo a range of reactions typical for alkylbenzenes.

Oxidation of the Ethyl Group: The ethyl group can be oxidized to various functional groups. For instance, strong oxidizing agents can convert the ethyl group to a carboxylic acid (4-(1H-benzimidazol-2-yl)benzoic acid). Milder oxidation conditions could potentially yield the corresponding ketone (1-(4-(1H-benzimidazol-2-yl)phenyl)ethan-1-one) or alcohol (1-(4-(1H-benzimidazol-2-yl)phenyl)ethan-1-ol).

Halogenation of the Ethyl Group: Free radical halogenation of the ethyl group, typically at the benzylic position, can introduce a halogen atom, which can then serve as a leaving group for subsequent nucleophilic substitution reactions.

Electrophilic Aromatic Substitution on the Phenyl Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the existing substituents (the ethyl group and the benzimidazole ring) will influence the position of the incoming electrophile.

Cross-Coupling Reactions: The phenyl ring can be functionalized through various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, if a suitable leaving group (e.g., a halogen) is present on the ring.

The following table provides examples of potential functional group transformations on the 4-ethylphenyl moiety:

| Reaction Type | Reagents/Conditions | Potential Products |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | 4-(1H-benzimidazol-2-yl)benzoic acid |

| Oxidation | Milder oxidizing agents | 1-(4-(1H-benzimidazol-2-yl)phenyl)ethan-1-one |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), light | 2-(4-(1-bromoethyl)phenyl)-1H-benzimidazole |

| Nitration | HNO₃, H₂SO₄ | 2-(4-ethyl-3-nitrophenyl)-1H-benzimidazole and other isomers |

| Halogenation | Br₂, FeBr₃ | 2-(3-bromo-4-ethylphenyl)-1H-benzimidazole and other isomers |

Intermolecular Reactions Leading to More Complex Structures

This compound can participate in various intermolecular reactions to form more complex molecules. These reactions often involve the reactive sites on the benzimidazole nucleus.

N-Arylation and N-Vinylation: The nitrogen atoms of the benzimidazole ring can undergo coupling reactions with aryl or vinyl halides, typically catalyzed by transition metals like copper or palladium, to form N-aryl or N-vinyl benzimidazoles.

Condensation Reactions: The N-H group can participate in condensation reactions. For example, the Mannich reaction involves the condensation of benzimidazole with formaldehyde (B43269) and a secondary amine to form a Mannich base. ijpcbs.com

Formation of Coordination Compounds: The nitrogen atoms of the benzimidazole ring can coordinate with metal ions, leading to the formation of metal complexes. These complexes can have interesting catalytic or material properties. For instance, 2-(4-ethyl-2-pyridinyl)-1H-benzimidazole is used as a ligand in the synthesis of OLED dopants. sigmaaldrich.com

Dimerization and Polymerization: Under specific conditions, intermolecular reactions can lead to the formation of dimers or polymers containing the this compound unit.

The following table illustrates some intermolecular reactions involving this compound:

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| N-Arylation | Aryl halide | Copper or Palladium catalyst | N-Aryl-2-(4-ethylphenyl)benzimidazole |

| Mannich Reaction | Formaldehyde, Secondary amine | Acid or base catalyst | N-Mannich base of 2-(4-ethylphenyl)benzimidazole |

| Metal Complexation | Metal salt (e.g., Cu(OAc)₂) | - | Metal complex of 2-(4-ethylphenyl)benzimidazole |

| Oxidative Coupling | Oxidizing agent | - | Dimeric or polymeric structures |

Role of this compound as a Building Block in Organic Synthesis

Due to its versatile reactivity, this compound serves as a valuable building block for the synthesis of a wide array of more complex organic molecules. nih.gov Its bifunctional nature, with reactive sites on both the benzimidazole nucleus and the ethylphenyl moiety, allows for a stepwise or one-pot elaboration of its structure.

Synthesis of Fused Heterocyclic Systems: The benzimidazole nucleus can be used as a scaffold to construct fused polycyclic heterocyclic systems. For example, intramolecular cyclization reactions involving substituents on the benzimidazole ring or the 2-phenyl group can lead to the formation of new rings. nih.govacs.org

Preparation of Biologically Active Molecules: The benzimidazole core is a "privileged structure" in medicinal chemistry, found in numerous pharmaceuticals. iosrphr.orgijpcbs.com By modifying the 4-ethylphenyl group and the benzimidazole nitrogen, a diverse library of compounds can be synthesized and screened for various biological activities, including anticancer, antifungal, and antibacterial properties. nih.govacs.org For example, N-alkylation of 2-phenylbenzimidazole (B57529) derivatives has been shown to enhance their antiproliferative and antifungal activities. nih.gov

Development of Functional Materials: The photophysical and electronic properties of benzimidazole derivatives make them attractive for applications in materials science. This compound can be incorporated into larger conjugated systems for use in organic light-emitting diodes (OLEDs), sensors, or other electronic devices. sigmaaldrich.com

The following table provides examples of complex structures synthesized from this compound as a building block:

| Target Molecule Class | Synthetic Strategy | Potential Application |

| Fused Polycyclic Heterocycles | Intramolecular C-H arylation | Materials science, Medicinal chemistry |

| Biologically Active Derivatives | N-alkylation, functionalization of the phenyl ring | Pharmaceuticals (e.g., anticancer, antifungal) |

| Conjugated Polymers | Polymerization via cross-coupling reactions | Organic electronics |

| Metal-Organic Frameworks (MOFs) | Coordination with metal ions | Gas storage, Catalysis |

Comprehensive Analysis of Substituent Effects on Biological Potency

The biological activity of 2-phenylbenzimidazole derivatives is highly dependent on the substituents at various positions of the bicyclic core and the C-2 phenyl ring. nih.gov Research indicates that substitutions at the N-1, C-2, C-5, and C-6 positions are particularly influential. nih.gov

At the N-1 position , the introduction of alkyl chains can significantly impact activity, often by increasing the lipophilicity of the molecule, which may enhance its ability to penetrate cellular membranes. nih.gov For instance, studies on antiproliferative agents found that incorporating hydrophobic moieties such as pentyl and heptyl groups at the N-1 position resulted in some of the most effective anticancer molecules in a series. nih.gov Similarly, a 1-benzyl substitution was found to increase anti-inflammatory activity. srrjournals.com

At the C-2 position , the nature of the aryl group is critical. The electronic properties of substituents on the 2-phenyl ring play a pivotal role. For example, a para-methoxy (p-OCH3) group on the 2-phenyl ring had a positive effect on the antiproliferative activity of certain N-alkylated derivatives. nih.gov In other studies, a phenyl group at C-2 led to highly active compounds for PPARγ activation, and this activity was maintained when a p-methoxy group was present. nih.gov

Substitutions on the benzimidazole ring (positions C-4, C-5, C-6, C-7) also modulate biological potency. The introduction of a halogen atom, such as chlorine or fluorine, at the C-5 position has been shown to enhance anticancer and antifungal activity. nih.govacs.org Conversely, electron-withdrawing groups at the C-4 and C-5 positions can decrease anticancer activity in some series. nih.gov The effect of a substituent can be context-dependent; for example, a compound with an electron-releasing methoxy (B1213986) group at position 6 showed strong anti-inflammatory activity, while an electron-withdrawing nitro group at the same position was also highly active. nih.gov

Table 1: Effect of N-1 and C-2 Substituents on Antiproliferative Activity

| Compound ID | N-1 Substituent | C-2 Phenyl Substituent | Activity (IC50) | Target Cell Line |

|---|---|---|---|---|

| 1e | -CH₂(CH₂)₃CH₃ (Pentyl) | Unsubstituted | Effective | MDA-MB-231 |

| 2g | -CH₂(CH₂)₅CH₃ (Heptyl) | 4-OCH₃ | Most Effective | MDA-MB-231 |

| 3d | -CH₂(CH₂)₂CH₃ (Butyl) | 4-CF₃ | 40.83 μM | MDA-MB-231 |

| 3e | -CH₂(CH₂)₃CH₃ (Pentyl) | 4-CF₃ | < 45.12 μM | MDA-MB-231 |

This table illustrates the impact of varying alkyl chain length at the N-1 position and substituents on the 2-phenyl ring on antiproliferative activity against the MDA-MB-231 breast cancer cell line, based on findings from referenced studies. nih.gov

Positional Isomerism and Electronic Effects on Biological Activity

The specific placement of substituents on the 2-phenyl ring (ortho, meta, or para) significantly affects biological activity, a phenomenon known as positional isomerism. This is often tied to the electronic effects (electron-donating or electron-withdrawing) of the substituents, which can alter the molecule's interaction with its biological target.

A clear example of positional isomerism is seen in the cytotoxic activity of fluoro-substituted 2-aryl-benzimidazole derivatives. A study demonstrated that a compound with a para-fluoro group on the phenyl ring was more cytotoxic than one with a meta-fluoro group, which in turn was more cytotoxic than the ortho-fluoro analogue. nih.gov This highlights a distinct preference for para-substitution in that particular series for enhancing anticancer effects.

Electronic effects are also critical determinants of the type and potency of biological activity. A structure-activity relationship study revealed that the presence of electron-withdrawing moieties on the benzimidazole scaffold generally resulted in better antibacterial activity. researchgate.net Conversely, the same study noted that compounds with electron-donating moieties tended to exhibit better antifungal activity. researchgate.net This differential effect underscores how electronic properties can be tuned to target different types of microorganisms.

For antibacterial activity, a para-nitrophenyl group (a strong electron-withdrawing group) at the C-2 position was found to be significant for potency. In contrast, for activity against Gram-positive bacteria, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) on the phenyl ring slightly enhanced antibacterial efficacy. nih.gov This suggests that the optimal electronic nature of the substituent may depend on the specific bacterial species being targeted.

Table 2: Influence of Positional Isomerism on Cytotoxic Activity

| Compound | Phenyl Ring Substituent | Relative Cytotoxicity |

|---|---|---|

| 6c | para-fluoro | High |

| 6d | meta-fluoro | Medium |

| 6e | ortho-fluoro | Low |

This table shows the effect of the position of a fluorine atom on the 2-phenyl ring on the cytotoxic potency of benzimidazole derivatives, as reported in the literature. nih.gov

SAR in Antimicrobial Activities

The 2-phenylbenzimidazole scaffold is a privileged structure in the development of antimicrobial agents. whiterose.ac.uk Its isosteric relationship with purine (B94841) allows it to interfere with microbial nucleic acid and protein synthesis. nih.govwhiterose.ac.uk

The antibacterial potency of 2-phenylbenzimidazole derivatives is strongly influenced by the substitution pattern. A recurring theme in SAR studies is the beneficial effect of electron-withdrawing groups for broad antibacterial activity. researchgate.net For example, the presence of a p-nitrophenyl ring at the C-2 position, combined with a chloro group at the C-6 position of the benzimidazole ring, was found to be significant for antibacterial activity against several bacterial strains.

Further studies have shown that various chloro and dichloro substitutions on the benzimidazole ring contribute to antibacterial properties. srrjournals.com However, the effect can be nuanced. While electron-withdrawing groups are often favored, some studies have found that electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃), at the para-position of the C-2 phenyl ring can slightly enhance activity against Gram-positive bacteria like S. aureus and Bacillus subtilis. nih.gov This suggests that such groups may improve binding affinity to specific bacterial targets in these organisms. nih.gov

In contrast to antibacterial activity, antifungal efficacy in 2-phenylbenzimidazole derivatives often benefits from electron-donating groups. researchgate.net Research has shown that the introduction of alkyl groups at the N-1 position of the benzimidazole ring leads to positive antifungal activities. nih.gov This is likely due to an increase in lipophilicity, facilitating penetration of the fungal cell membrane.

Specific substitutions on the benzimidazole core are also crucial. The presence of a fluoro or chloro group at the C-5 position has been reported to significantly increase antifungal activity. acs.org On the 2-phenyl ring, an electron-donating methoxy group (4-OCH₃) conferred promising inhibitory activity against fungal strains like Candida albicans and Aspergillus niger. nih.gov These findings suggest that a combination of increased lipophilicity (via N-alkylation) and specific electronic properties (electron-donating groups on the phenyl ring and halogens on the benzimidazole core) is optimal for antifungal potency.

Table 3: Summary of Substituent Effects on Antimicrobial Activity

| Activity Type | Favorable Substituent Type | Example Substituents and Positions |

|---|---|---|

| Antibacterial | Electron-withdrawing | 2-(p-nitrophenyl), 6-chloro |

| Antibacterial (Gram +) | Electron-donating | 2-(p-methoxyphenyl), 2-(p-methylphenyl) nih.gov |

| Antifungal | Electron-donating | 2-(p-methoxyphenyl) nih.gov |

| Antifungal | Halogen on Benzimidazole Core | 5-fluoro, 5-chloro acs.org |

| Antifungal | Alkyl at N-1 | N-propyl, N-butyl nih.gov |

The structural versatility of the 2-phenylbenzimidazole scaffold has been exploited to develop potent antiviral agents. SAR studies indicate that substitutions at the C-2, C-5, and C-6 positions are key to antiviral efficacy. researchgate.net The mechanism often involves the inhibition of critical viral enzymes, such as polymerases.

For activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus, SAR analysis revealed several important trends. Substitution on the benzimidazole scaffold at position 5, or at both positions 5 and 6, generally increased antiviral activity. nih.gov While chlorine atoms at these positions enhanced potency, they also increased cytotoxicity. nih.gov In contrast, smaller fluorine atoms augmented the activity without a corresponding increase in toxicity. nih.gov Furthermore, a methyl group at position 5 or at both 5 and 6 also resulted in highly potent anti-BVDV compounds. nih.gov

For anti-Hepatitis B Virus (HBV) activity, the nature of the substituent at the C-2 position is paramount. One study identified a derivative with a pyrrole-containing moiety at C-2 as a potent anti-HBV agent, highlighting that larger, heterocyclic substituents at this position can be highly effective. srrjournals.com

Regarding antiparasitic activity, benzimidazole derivatives have been investigated against protozoan parasites like Leishmania and Trypanosoma. While specific SAR for this compound is not extensively detailed, the broader class of 2-aryl benzimidazoles shows that molecular properties influencing membrane permeability and interaction with parasite-specific enzymes are critical for activity.

SAR in Antiproliferative and Anticancer Mechanisms

The 2-phenylbenzimidazole core is a prominent scaffold in the design of anticancer agents, acting through various mechanisms including the inhibition of tubulin polymerization, topoisomerases, and protein kinases. nih.govresearchgate.netfrontiersin.org

The substitution pattern greatly affects antiproliferative potency.

N-1 Position: Introducing an aliphatic chain at the N-1 position can improve activity. nih.gov Studies have consistently shown that increasing the length and hydrophobicity of this chain, for instance with pentyl or heptyl groups, leads to more potent compounds against breast cancer cell lines. nih.gov

Benzimidazole Core (C-5/C-6 Positions): Halogenation at the C-5 position of the benzimidazole ring is a known strategy to enhance anticancer activity. nih.gov The presence of a chloro group at the 6th position has also been noted as significant for activity in some derivatives.

These findings collectively suggest that potent antiproliferative 2-phenylbenzimidazole derivatives often feature a combination of a lipophilic alkyl chain at N-1, specific halogen or methoxy substitutions on the C-2 phenyl ring, and potentially a halogen on the benzimidazole core.

Table 4: SAR for Antiproliferative Activity against Cancer Cell Lines

| Compound Series | Favorable Substituents | Unfavorable Substituents | Target Cell Lines |

|---|---|---|---|

| Dehydroabietic acid derivatives nih.gov | 2-(p-fluorophenyl), 2-(p-chlorophenyl) | 2-(p-methylphenyl), 2-(p-methoxyphenyl) | SMMC-7721, MDA-MB-231, HeLa |

| N-alkylated derivatives nih.gov | N-heptyl, 2-(p-methoxyphenyl) | Shorter N-alkyl chains | MDA-MB-231 |

| General 2-aryl derivatives nih.gov | 5-halogen | 4-electron-withdrawing group | A549 (Lung), MCF7 (Breast) |

Biological Activities and Underlying Mechanistic Principles

Mechanisms of Antimicrobial Action

Benzimidazole (B57391) derivatives are recognized for their potent activity against a variety of microbial pathogens, including bacteria and fungi. researchgate.net The antimicrobial effects of compounds like 2-(4-ethylphenyl)-1H-benzimidazole are attributed to their ability to disrupt essential life processes in microbes.

The antimicrobial efficacy of the benzimidazole class of compounds often stems from their ability to interfere with the synthesis and integrity of the microbial cell structure. A key mechanism for antifungal benzimidazoles is the inhibition of ergosterol (B1671047) biosynthesis. researchgate.net Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane fluidity and function, leading to cell death.

Furthermore, the structural similarity of the benzimidazole nucleus to purine (B94841) enables it to act as a competitive inhibitor in microbial metabolic pathways. nih.gov This can lead to the disruption of nucleic acid and protein synthesis, thereby halting the growth and proliferation of bacteria. nih.gov

The antimicrobial activity of 2-substituted phenyl-benzimidazoles is also linked to direct interactions with crucial microbial enzymes and genetic material. Molecular docking studies have identified dihydrofolate reductase (DHFR) as a potential target for these compounds. nih.govacs.org DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a coenzyme essential for the production of nucleotides and certain amino acids. Inhibition of DHFR effectively blocks DNA synthesis and repair, leading to an antibacterial effect. acs.orgnih.gov

Additionally, some benzimidazole derivatives have been shown to interact with microbial DNA. nih.gov This interaction can occur through mechanisms such as intercalation, where the planar benzimidazole ring inserts itself between the base pairs of the DNA helix, or by binding within the minor groove of DNA. nih.gov Such interactions can interfere with DNA replication and transcription, ultimately inhibiting bacterial growth. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) values for representative N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives against various microbes, illustrating the potential of this chemical class.

| Compound Derivative | Streptococcus faecalis (MIC in µg/mL) | Staphylococcus aureus (MIC in µg/mL) | MRSA (MIC in µg/mL) | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) |

| N-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole | 8 | 4 | 4 | 64 | 64 |

| N-hexyl-2-phenyl-1H-benzimidazole | 128 | >1024 | >1024 | 64 | 512 |

| N-heptyl-2-phenyl-1H-benzimidazole | 128 | >1024 | >1024 | 64 | 512 |

Data sourced from a study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, illustrating the antimicrobial potential within this class of compounds. nih.gov

Cellular and Molecular Mechanisms of Antiproliferative Activity

Benzimidazole-based compounds have emerged as a significant class of antiproliferative agents, demonstrating cytotoxicity against various cancer cell lines. frontierspartnerships.orgmdpi.com Their anticancer effects are mediated through complex cellular and molecular pathways, including the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

A primary mechanism by which benzimidazole derivatives exert their anticancer effects is through the induction of apoptosis. nih.govfrontierspartnerships.org Apoptosis is a controlled process of cell death essential for tissue homeostasis, and its deregulation is a hallmark of cancer. mdpi.comnih.gov Benzimidazoles can trigger apoptosis by disrupting the mitochondrial membrane potential. nih.govnih.gov This disruption leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.

Once in the cytoplasm, cytochrome c initiates the activation of a cascade of cysteine proteases known as caspases. nih.gov This cascade is central to the execution of apoptosis. The process typically involves the activation of initiator caspases, such as caspase-9, which then cleave and activate executioner caspases, like caspase-3. nih.govnih.gov The activation of these executioner caspases leads to the cleavage of key cellular proteins, resulting in the characteristic morphological changes of apoptosis and, ultimately, cell death. nih.gov Studies have shown that broad-spectrum caspase inhibitors can block apoptosis induced by certain agents, confirming the central role of this pathway. nih.gov